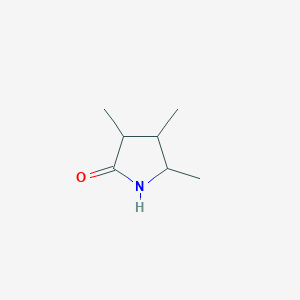
ethyl 2-formyl-4,4-dimethylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-formyl-4,4-dimethylpentanoate is a chemical compound with the molecular formula C10H18O3. It is an ester derivative that features a formyl group and two methyl groups attached to a pentanoate backbone. This compound is known for its applications in various fields, including medical, environmental, and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-formyl-4,4-dimethylpentanoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-formyl-4,4-dimethylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-formyl-4,4-dimethylpentanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-formyl-4,4-dimethylpentanoic acid.
Reduction: 2-hydroxymethyl-4,4-dimethylpentanoate.
Substitution: Corresponding amides or ethers depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-formyl-4,4-dimethylpentanoate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-formyl-4,4-dimethylpentanoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions can modulate various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Ethyl 2-formyl-4,4-dimethylpentanoate can be compared with other similar compounds such as:
- Ethyl 2-formyl-3,3-dimethylbutanoate
- Ethyl 2-formyl-5,5-dimethylhexanoate
- Ethyl 2-formyl-4-methylpentanoate
These compounds share similar structural features but differ in the position and number of methyl groups attached to the carbon chain. The unique arrangement of functional groups in this compound contributes to its distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
1378994-53-6 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.2 |
Pureté |
85 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



